4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
“4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO . It has a molecular weight of 297.87 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Piperidine derivatives, including those similar to 4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, are synthesized using various techniques. For example, Zhang Guan-you (2010) discussed using piperidin-4-one hydrochloride as a raw material for synthesizing tert-butyl-4-hydroxy piperidine-l-carboxylate, which is a related compound (Zhang Guan-you, 2010).
Intermediate in Drug Synthesis : The compound serves as a key intermediate in the synthesis of certain drugs. For instance, Min Wang et al. (2015) reported the synthesis of a related tert-butyl piperidine derivative, which is a key intermediate of Vandetanib (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).
Biological and Pharmacological Research
Cytotoxic and Anticancer Properties : J. Dimmock et al. (1998) explored compounds with piperidine structures, revealing their potential as cytotoxic agents and anticancer agents (J. Dimmock, S. Vashishtha, J. Quail, U. Pugazhenthi, Z. Zimpel, A. Sudom, T. Allen, G. Kao, J. Balzarini, E. De Clercq, 1998).
Anti-acetylcholinesterase Activity : H. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which demonstrated potent anti-acetylcholinesterase activity, suggesting their use in treating conditions like dementia (H. Sugimoto, Y. Tsuchiya, H. Sugumi, K. Higurashi, N. Karibe, Y. Iimura, A. Sasaki, Y. Kawakami, T. Nakamura, S. Araki, 1990).
Material Science and Chemistry
- Copolymerization : D. Reddy et al. (2021) investigated the copolymerization of phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which are chemically related to the compound (D. Reddy, Sierra S. Schmitt, Paige E. Sevald, Teodora Simic, Catalina S. Torres Reyes, D. Yadav, Sara M. Rocus, William S. Schjerven, G. Kharas, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-6-4-5-7-16(15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQWCLZQMHOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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